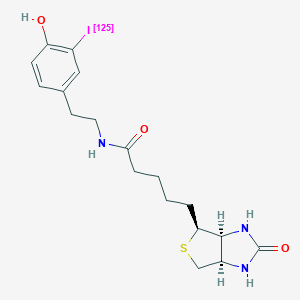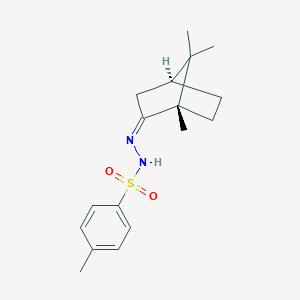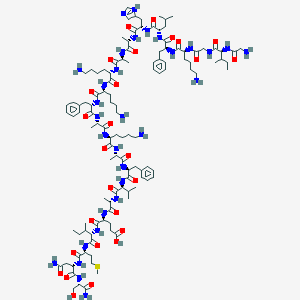
Glycosyn 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycosyn 2 is a synthetic carbohydrate polymer that has been developed and extensively studied for its potential applications in scientific research. It is a complex molecule that is composed of repeating units of glucose, and it has been shown to have a variety of interesting properties that make it a promising tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of Glycosyn 2 is complex and not fully understood. However, it is believed to interact with a range of proteins and other molecules in the body, including enzymes, receptors, and transporters. This interaction can lead to a range of biochemical and physiological effects, which are discussed in more detail below.
Effets Biochimiques Et Physiologiques
Glycosyn 2 has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can be useful in the treatment of diseases such as cancer. It has also been shown to modulate the activity of certain receptors, which can be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Glycosyn 2 is that it is a synthetic molecule, which means that it can be easily produced in large quantities and with a high degree of purity. This makes it a useful tool for researchers who need to study the effects of specific molecules on biological systems. However, one of the limitations of Glycosyn 2 is that it is a complex molecule, which can make it difficult to study and understand its effects on biological systems.
Orientations Futures
There are many potential future directions for research on Glycosyn 2. For example, researchers could investigate its potential as a drug delivery system for the treatment of diseases such as cancer and neurological disorders. They could also study its effects on other biological systems, such as the immune system, and explore its potential as a tool for the development of new therapies. Finally, they could investigate its potential as a biomaterial for use in tissue engineering and regenerative medicine.
In conclusion, Glycosyn 2 is a complex synthetic carbohydrate polymer that has a range of potential applications in scientific research. It has been shown to have interesting properties that make it a promising tool for researchers in a range of fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a tool for the development of new therapies and biomaterials.
Méthodes De Synthèse
Glycosyn 2 is synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the use of a series of chemical reactions to build the molecule from individual building blocks. The enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the molecule from smaller precursors.
Applications De Recherche Scientifique
Glycosyn 2 has a range of potential applications in scientific research. For example, it has been shown to be useful in the study of carbohydrate-protein interactions, which are important in a range of biological processes. It has also been used in the development of drug delivery systems, where it can be used to encapsulate drugs and target them to specific tissues.
Propriétés
Numéro CAS |
121704-63-0 |
|---|---|
Nom du produit |
Glycosyn 2 |
Formule moléculaire |
C12H13ClN2O3 |
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C12H12N2O3.ClH/c1-13-4-5-14(8-13)7-12(17)9-2-3-10(15)11(16)6-9;/h2-6,8H,7H2,1H3,(H-,15,16,17);1H |
Clé InChI |
OMPKGYJJGGPYBH-UHFFFAOYSA-N |
SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
SMILES canonique |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=C(C=C2)O)O.[Cl-] |
Synonymes |
compound 254236 glycosyn 2 glycosyn-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



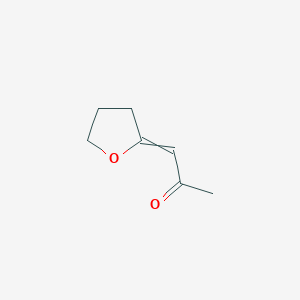
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
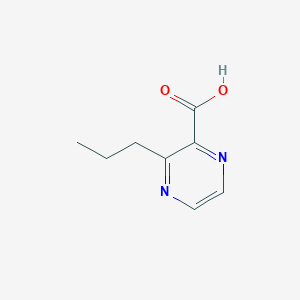
![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)
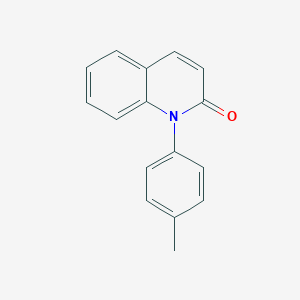
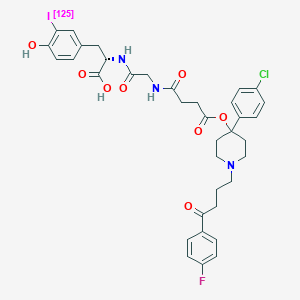

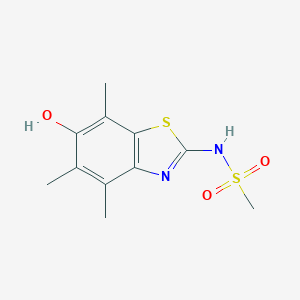
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)

